molecular formula C7H8Cl2N4O3 B1588239 3,4-Dichlorophenylguanidinium nitrate CAS No. 65783-11-1

3,4-Dichlorophenylguanidinium nitrate

Cat. No. B1588239
CAS RN: 65783-11-1
M. Wt: 267.07 g/mol
InChI Key: JERGTFYMPGRDBN-UHFFFAOYSA-O
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Description

3,4-Dichlorophenylguanidinium nitrate is a chemical compound used in biomedical research as a pharmacological tool to investigate the mechanisms of action of various medications targeting specific receptors in the human body . It has potential as a drug candidate for the treatment of ailments like hypertension, glaucoma, and other cardiovascular disorders .


Molecular Structure Analysis

The molecular formula of 3,4-Dichlorophenylguanidinium nitrate is C7H8Cl2N4O3 . The InChI Key is JERGTFYMPGRDBN-UHFFFAOYSA-O . The molecular structure includes a carbamimidoyl group attached to a 3,4-dichlorophenyl group .


Physical And Chemical Properties Analysis

The molecular weight of 3,4-Dichlorophenylguanidinium nitrate is 267.07 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

properties

IUPAC Name

carbamimidoyl-(3,4-dichlorophenyl)azanium;nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3.NO3/c8-5-2-1-4(3-6(5)9)12-7(10)11;2-1(3)4/h1-3H,(H4,10,11,12);/q;-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERGTFYMPGRDBN-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[NH2+]C(=N)N)Cl)Cl.[N+](=O)([O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichlorophenylguanidinium nitrate

CAS RN

65783-11-1
Record name 3,4-Dichlorophenylguanidinium nitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065783111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-dichlorophenylguanidinium nitrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.915
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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